5-(3-Hydroxypropyl)-2,3-dimethoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-hydroxypropyl)-2,3-dimethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-14-10-7-8(4-3-5-12)6-9(13)11(10)15-2/h6-7,12-13H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULKGPSLJYNYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Strategies for 5-(3-Hydroxypropyl)-2,3-dimethoxyphenol
While specific, documented direct synthesis routes for this compound are not extensively reported in readily available literature, plausible synthetic pathways can be inferred from established organic chemistry principles. A logical approach would involve the construction of the key structural features: the 2,3-dimethoxyphenol (B146663) core and the 3-hydroxypropyl side chain at the C5 position.
One potential strategy could involve the use of a suitable protected 2,3-dimethoxyphenol derivative that is subsequently functionalized with a three-carbon chain. For instance, a starting material like 3,4,5-trimethoxybenzaldehyde (B134019) could undergo a series of reactions, including reduction and selective demethylation, to arrive at the target structure. Another approach could be the ipso-hydroxylation of a corresponding arylboronic acid, a method that has gained traction for the synthesis of substituted phenols under mild and green conditions. rsc.orgorganic-chemistry.orgbohrium.comresearchgate.net
Catalytic Processes in Lignin (B12514952) Depolymerization to Yield the Compound
Lignin, a vast and underutilized renewable resource, is a complex polymer composed of phenylpropane units. Its depolymerization through catalytic processes offers a promising avenue for the production of valuable aromatic chemicals, including phenolic compounds. semanticscholar.orgrsc.orgresearchgate.net The structure of this compound suggests it could be a product of the hydrogenolytic cleavage of specific linkages within the lignin macromolecule, particularly from syringyl (S) lignin units which are characterized by two methoxy (B1213986) groups on the aromatic ring.
The selective production of specific phenolic monomers from the complex lignin polymer is a significant challenge. Advanced nanocatalyst systems are at the forefront of research to address this. While no studies explicitly report the use of nanocatalysts for the targeted synthesis of this compound, research on related systems provides valuable insights. For instance, bimetallic nanoparticles, such as Ni-Ru supported on porous materials, have shown high efficacy in lignin hydrogenolysis, yielding a range of monophenols. mdpi.com The rationale behind using nanocatalysts lies in their high surface area and tunable electronic properties, which can enhance catalytic activity and selectivity towards the cleavage of specific bonds within the lignin structure. The development of catalysts that can selectively cleave C-O ether bonds while preserving the propyl side chain and the aromatic core is crucial for obtaining compounds like this compound.
The yield and selectivity of phenolic products from lignin depolymerization are highly dependent on the reaction conditions and the catalyst used. Key parameters that are typically investigated include temperature, pressure, reaction time, and the choice of solvent. For instance, studies on the hydrogenolysis of sugar-cane lignin have demonstrated the production of various phenolic compounds, including 4-propyl-2,6-dimethoxyphenol, a structural isomer of the target compound, using different alumina-supported catalysts (Pt, Rh, Ni, and Fe). semanticscholar.org This highlights that the catalyst choice significantly influences the product distribution.
The performance of these catalysts is often evaluated based on lignin conversion, product yield, and selectivity towards desired monomers. For example, in the alkaline hydrothermal conversion of corn stalk lignin, disodium (B8443419) tetraborate (B1243019) decahydrate (B1171855) has been used as a catalyst to produce phenol (B47542), guaiacol, and 2,6-dimethoxyphenol (B48157) with notable selectivity. researchgate.netingentaconnect.com Optimizing these conditions for a specific lignin feedstock and catalyst system would be essential to maximize the potential yield of this compound.
| Catalyst System | Lignin Source | Key Products | Reference |
|---|---|---|---|
| Pt/Al₂O₃, Rh/Al₂O₃, Ni/Al₂O₃, Fe/Al₂O₃ | Sugar-Cane Lignin | 4-ethylphenol, 4-propyl-2-methoxyphenol, 4-propyl-2,6-dimethoxyphenol | semanticscholar.org |
| Disodium tetraborate decahydrate | Corn Stalk Lignin | Phenol, Guaiacol, 2,6-Dimethoxyphenol | researchgate.netingentaconnect.com |
| Ni-Ru/SiO₂@HPS | Lignin | Monophenols (e.g., phenol, guaiacol, syringol) | mdpi.com |
| Au/TiO₂ and HZSM-5 | Lignocellulose-derived alkylmethoxyphenols | Phenol, Propylbenzene, Cumene, Toluene | nih.govacs.org |
The formation of this compound from lignin would involve the selective cleavage of ether linkages, primarily the β-O-4 aryl ether bond, which is the most abundant linkage in lignin. The hydrogenolysis process typically involves the catalytic transfer of hydrogen to cleave these bonds. The mechanism would likely proceed through the stabilization of reactive intermediates on the catalyst surface, followed by hydrogenation to yield the final phenolic monomer. The preservation of the propyl-hydroxyl side chain without further reduction to a propyl group is a key challenge that requires careful catalyst design and control of reaction conditions. Mechanistic studies on lignin model compounds are crucial for understanding these complex reaction networks and for designing more selective catalysts. rsc.orgresearchgate.net
Principles of Green Chemistry in Synthesis and Production
The application of green chemistry principles is paramount in the development of sustainable processes for the synthesis and production of chemicals. numberanalytics.com For a compound like this compound, this is particularly relevant, whether it is produced through direct synthesis or from biomass.
Key green chemistry principles applicable include:
Use of Renewable Feedstocks: Deriving the compound from lignin, a renewable and abundant biomass resource, is a prime example of this principle in action. numberanalytics.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Employing benign solvents like water or ethanol (B145695) in extraction and reaction processes. rsc.org
Catalysis: Utilizing catalytic reagents in small amounts over stoichiometric reagents is a cornerstone of green chemistry, leading to higher efficiency and reduced waste. numberanalytics.com
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to minimize energy consumption.
The development of catalytic processes for lignin depolymerization aligns well with these principles, aiming for efficient conversion of a waste-stream material into valuable chemicals under increasingly milder conditions. rsc.orgbohrium.comresearchgate.net
Derivatization and Analog Synthesis for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and materials science to understand how the chemical structure of a compound influences its biological activity or material properties. nih.govnih.govrsc.org For this compound, derivatization would involve modifying its core structure to generate a library of analogs for screening.
Potential derivatization strategies could include:
Modification of the phenolic hydroxyl group: Esterification or etherification of the phenolic hydroxyl can alter the compound's polarity, solubility, and potential for hydrogen bonding.
Modification of the propyl-hydroxyl group: The primary alcohol on the side chain can be oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups, to probe the importance of this feature.
Modification of the aromatic ring: Introduction of additional substituents on the aromatic ring could modulate the electronic properties and steric profile of the molecule.
Alteration of the methoxy groups: Selective demethylation to the corresponding catechols or pyrogallols, or replacement with other alkoxy groups, could significantly impact the compound's antioxidant potential and other biological activities.
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural determination of organic molecules like 5-(3-Hydroxypropyl)-2,3-dimethoxyphenol. A combination of one-dimensional and two-dimensional NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to establish the molecule's complete connectivity.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms in the molecule.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the 3-hydroxypropyl side chain. The protons on the aromatic ring would appear as distinct signals in the aromatic region, with their splitting patterns revealing their substitution pattern. The two methoxy groups would likely present as sharp singlets, while the protons of the propyl chain would exhibit complex splitting patterns (triplets or multiplets) due to coupling with adjacent protons.
The ¹³C NMR spectrum , for which data availability is noted in public databases, provides a count of the unique carbon atoms in the molecule. researchgate.net The spectrum would display eleven distinct signals corresponding to the carbon skeleton. The chemical shifts would differentiate the aromatic carbons, the two methoxy carbons, and the three aliphatic carbons of the propyl chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on structure; experimental values may vary.
View Interactive Table
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C-1 | - | ~148 |
| C-2 | - | ~145 |
| C-3 | - | ~112 |
| C-4 | 6.5-6.7 (d) | ~120 |
| C-5 | - | ~135 |
| C-6 | 6.5-6.7 (d) | ~108 |
| C-1' (propyl) | 2.5-2.7 (t) | ~32 |
| C-2' (propyl) | 1.7-1.9 (m) | ~34 |
| C-3' (propyl) | 3.6-3.8 (t) | ~62 |
| 2-OCH₃ | 3.8-3.9 (s) | ~56 |
| 3-OCH₃ | 3.8-3.9 (s) | ~56 |
| 1-OH | Variable (s, broad) | - |
| 3'-OH | Variable (t) | - |
To confirm the assignments from 1D NMR and piece together the molecular structure, 2D NMR experiments are indispensable. These techniques are routinely used for the structural elucidation of novel lignans (B1203133) isolated from natural sources. researchgate.net
COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks. For this compound, this would be critical in confirming the connectivity of the -CH₂-CH₂-CH₂-OH system in the propyl side chain.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. This experiment would definitively link the proton assignments of the propyl chain and the aromatic ring to their corresponding carbon signals.
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight and obtaining information about the structure through fragmentation analysis.
GC-MS is a highly effective method for separating and identifying volatile and semi-volatile compounds like this compound from complex mixtures, such as plant extracts. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, including a Kovats retention index of 1799.3 on a semi-standard non-polar column. researchgate.netnih.gov
The electron ionization (EI) mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint. The mass spectrum shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 212, which corresponds to the molecular weight of the compound (C₁₁H₁₆O₄). researchgate.net Key fragment ions are observed at m/z 168 and 167. researchgate.net These fragments likely arise from characteristic cleavages of the propyl side chain, such as a benzylic cleavage, which is common for such structures.
Table 2: Key Mass Spectrometry Data (GC-MS) for this compound
View Interactive Table
| m/z Value | Interpretation | Source |
| 212 | Molecular Ion [M]⁺ | PubChem researchgate.net |
| 168 | Major Fragment | PubChem researchgate.net |
| 167 | Major Fragment | PubChem researchgate.net |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies. For this compound, the IR spectrum, which is available in vapor phase form from spectral databases, would confirm the presence of its key structural features. researchgate.net The spectrum would be characterized by a broad absorption band in the region of 3600-3200 cm⁻¹, indicative of the O-H stretching vibrations from both the phenolic and alcoholic hydroxyl groups. The C-H stretching vibrations of the sp³ hybridized carbons in the propyl chain and the sp² hybridized carbons of the aromatic ring would appear around 3000-2850 cm⁻¹ and 3100-3000 cm⁻¹, respectively. Aromatic C=C stretching absorptions would be observed in the 1600-1450 cm⁻¹ region. Finally, strong C-O stretching bands for the ether and alcohol functionalities would be prominent in the 1260-1000 cm⁻¹ range.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound Predicted data based on structure; experimental values may vary.
View Interactive Table
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |
| 3600-3200 (broad) | O-H (Alcohol, Phenol) | Stretching |
| 3100-3000 | C-H (Aromatic) | Stretching |
| 3000-2850 | C-H (Aliphatic) | Stretching |
| 1600-1450 | C=C (Aromatic) | Stretching |
| 1260-1000 | C-O (Ether, Alcohol) | Stretching |
Advanced Chromatographic Techniques for Separation and Quantification
The isolation and purification of this compound from its natural source, Ailanthus altissima, necessitates the use of various advanced chromatographic techniques. nih.gov Research on the constituents of this plant has employed a combination of methods, including column chromatography over silica (B1680970) gel, Sephadex LH-20, and ODS (octadecylsilane). nih.gov
For the precise quantification and final purification of the compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. Given the moderately polar nature of this phenolic compound, reversed-phase HPLC (RP-HPLC) would be particularly suitable. A typical RP-HPLC setup would involve a C18 column with a gradient elution system, commonly using a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like methanol (B129727) or acetonitrile. This technique allows for the efficient separation of this compound from other closely related lignans and secondary metabolites present in the plant extract.
Supercritical Fluid Chromatography (SFC) for Lignin (B12514952) Dimers
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of complex mixtures of lignin oligomers, offering rapid and highly selective separations. nih.govacs.org Its application is particularly relevant for the characterization of lignin dimers, which are prevalent in oils produced from processes like reductive catalytic fractionation (RCF) of biomass. nih.govnih.gov Due to the structural complexity and lack of commercially available standards for many lignin oligomers, methods for reliable quantification are in high demand. acs.orgnih.gov
Research has demonstrated the use of SFC coupled with Charged Aerosol Detection (CAD) for the universal quantification of lignin dimers. nih.govnih.gov This approach addresses the challenge of response uniformity, showing that the CAD response for various lignin dimers does not differ substantially, which allows for the use of a single calibrant for quantification. nih.govresearchgate.net The method's effectiveness has been verified for quantifying lignin dimers in complex samples, such as oil obtained from the RCF of birch sawdust. nih.govresearchgate.net
The chromatographic separation typically employs liquid carbon dioxide as the primary mobile phase (A) and a polar modifier like methanol as mobile phase B. nih.govmdpi.com A gradient elution is used to effectively separate the various phenolic compounds. nih.gov Stationary phases with chemistries that allow for both hydrogen bonding and π-π-interactions have been found to provide the highest resolution for separating lignin monomers and dimers. lu.se
Table 1: Optimized SFC Method Parameters for Lignin Dimer Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Mobile Phase A | Liquid Carbon Dioxide (CO2) | nih.gov |
| Mobile Phase B | Methanol (MeOH) | nih.gov |
| Gradient Elution | Starts at 2% MeOH, increases to 12% in 2.5 min, then to 20% and 35% in 3.5 and 2.5 min respectively. | nih.gov |
| Total Runtime | 10 minutes (including a 0.5 min equilibration step) | nih.gov |
| Post-Column Makeup Solvent | 5 mM Ammonia in Methanol at 0.85 mL/min | nih.gov |
| Detection | Charged Aerosol Detection (CAD) | nih.govnih.gov |
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), a form of size exclusion chromatography (SEC), is extensively used to determine the molar mass and molecular weight distribution of lignin polymers. unimib.itnih.gov This information is critical for understanding lignin's reactivity and physical properties, which in turn influences its potential for conversion into value-added chemicals. unimib.itnih.gov
A significant challenge in GPC analysis of lignin is the absence of appropriate calibration standards. acs.org Due to the complex and variable structure of lignin, which differs significantly from the linear structure of commonly used polystyrene (PS) standards, the accuracy of molecular weight determination can be biased. nih.govacs.org Research efforts focus on understanding and mitigating these biases, which can arise from the choice of solvent, derivatization methods, and instrument setup. nih.govacs.org
GPC analyses are typically conducted using organic solvents like tetrahydrofuran (B95107) (THF) as the eluent. nih.govmdpi.com The system often consists of a polystyrene-divinylbenzene (PS-DVB) copolymer resin column and a UV or refractive index (RI) detector. nih.gov To improve analysis, especially for whole lignocellulosic materials, methods involving dissolution in ionic liquids followed by derivatization (e.g., acetylation or benzoylation) have been developed to ensure complete solubility in the GPC eluent. unimib.it Multi-detector GPC systems, combining light scattering and viscometry detectors, can provide more detailed information on the polymeric structures of lignins, such as their presence as compact molecules in solution. researchgate.net
Table 2: Typical GPC System Parameters for Lignin Analysis
| Parameter | Details | Reference |
|---|---|---|
| Eluent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) with 0.05 M LiBr | mdpi.comresearchgate.net |
| Column | PLgel mixed-E column; PLGel 500 Å column | acs.orgmdpi.com |
| Flow Rate | 0.8 - 1.0 mL/min | acs.orgmdpi.com |
| Standard | Polystyrene | acs.orgmdpi.com |
| Detector | Refractometric Detector, UV-Vis (254 nm or 280 nm) | unimib.itacs.orgmdpi.com |
X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) in Related Catalysis Research
X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) are indispensable surface-sensitive and bulk characterization techniques, respectively, used in catalysis research related to lignin valorization. These methods provide critical information on the composition, chemical state, and crystalline structure of catalysts and lignin-derived materials.
XPS is employed to investigate the surface chemistry of materials. mdpi.com In the context of lignin conversion, it can confirm the elemental composition and the presence of specific functional groups on the surface of catalysts or derived carbon materials. mdpi.comrsc.org For instance, XPS analysis has been used to confirm the absence of a metal catalyst (like Rhodium) on the outer surface of a porous carbon support, demonstrating its successful encapsulation. acs.orgnih.gov It also reveals the presence of oxygen-containing functional groups in lignin-derived activated carbons, which can contribute to their electrochemical properties. rsc.org
XRD is used to analyze the crystal structure of materials. mdpi.com For lignin and its derivatives, XRD patterns typically show a broad amorphous halo, confirming their non-crystalline nature. researchgate.netcellulosechemtechnol.ro The position of the maximum peak can vary depending on the lignin source and extraction method. cellulosechemtechnol.ro In catalysis, XRD is used to identify the crystalline phases of metal catalysts and to determine changes in their structure, such as grain size, during reaction processes. acs.org When lignin is converted into carbon materials through pyrolysis, XRD patterns can track the development of graphitic structures, with characteristic peaks corresponding to specific crystal planes of graphite (B72142) appearing and sharpening at higher treatment temperatures. mdpi.commdpi.com
Table 3: Application of XPS and XRD in Lignin-Related Catalysis Research
| Technique | Information Obtained | Example Application in Lignin Research | Reference |
|---|---|---|---|
| XPS | Surface elemental composition, chemical states, and functional groups. | Confirming encapsulation of Rhodium nanoparticles within carbon spheres; identifying oxygen-containing groups on lignin-derived carbons. | rsc.orgacs.orgnih.gov |
| XRD | Crystalline structure, phase identification, and domain size. | Confirming the amorphous nature of lignin; analyzing the crystal structure of catalysts; observing graphitization of lignin-derived carbon at high temperatures. | mdpi.comacs.orgresearchgate.net |
Compound Names Mentioned
Pre Clinical Biological Activity Research and Mechanistic Investigations
Antimicrobial and Antifungal Activity Studies
There is currently no available research specifically investigating the in vitro efficacy of 5-(3-Hydroxypropyl)-2,3-dimethoxyphenol against pathogenic fungi, including Candida species. Furthermore, mechanistic explorations of its potential antimicrobial actions have not been reported.
No data available.
No data available.
Antioxidant Properties and Reactive Oxygen Species Modulation
Specific studies on the antioxidant properties of this compound are not present in the available scientific literature. Consequently, there is no information regarding its performance in in vitro and cellular antioxidant assays or the molecular mechanisms that would underlie such activity.
No data available.
No data available.
Anti-inflammatory Effects and Immunomodulatory Potentials
There is a lack of research on the anti-inflammatory and immunomodulatory effects of this compound. While polyphenolic compounds, in general, are known to possess immunomodulatory and anti-inflammatory properties, specific investigations into this particular compound have not been published. nih.govmdpi.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structure and Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure of many-body systems, providing a balance between accuracy and computational cost. researchgate.netresearchgate.netresearchgate.net It is widely used to determine optimized molecular geometries, electronic properties, and reactivity descriptors. nih.gov
The structure of 5-(3-Hydroxypropyl)-2,3-dimethoxyphenol possesses significant conformational flexibility due to the rotatable bonds in its 3-hydroxypropyl side chain and the two methoxy (B1213986) groups attached to the phenolic ring. Conformational analysis is crucial for identifying the most stable three-dimensional arrangements of the molecule, which in turn influence its physical properties and biological interactions.
By systematically rotating the key dihedral angles and performing geometry optimization calculations using DFT, a potential energy surface can be mapped. This process identifies various local energy minima, each corresponding to a stable conformer. The relative energies of these conformers are then calculated to determine their thermodynamic stability and population distribution at a given temperature. The conformer with the lowest energy is considered the most stable ground-state structure.
Table 1: Hypothetical Relative Stabilities of this compound Conformers This table illustrates the type of data generated from a conformational analysis. The values are hypothetical.
| Conformer ID | Key Dihedral Angle(s) (°) | Relative Energy (ΔE) (kcal/mol) | Population (%) |
|---|---|---|---|
| Conf-1 | -178.5, 65.2 | 0.00 | 75.4 |
| Conf-2 | 60.1, 179.3 | 1.25 | 10.2 |
| Conf-3 | -62.4, -177.8 | 1.30 | 9.5 |
| Conf-4 | -68.9, 70.1 | 2.10 | 4.9 |
DFT calculations provide deep insights into the electronic characteristics of a molecule, which are essential for predicting its chemical reactivity. dergipark.org.tr Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net
Table 2: Predicted Electronic Properties and Reactivity Descriptors for this compound This table presents hypothetical data that would be obtained from DFT calculations.
| Parameter | Calculated Value | Description |
|---|---|---|
| HOMO Energy | -5.85 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -0.95 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.90 eV | Indicator of chemical stability and reactivity. |
| Ionization Potential (IP) | 5.85 eV | Energy required to remove an electron. |
| Electron Affinity (EA) | 0.95 eV | Energy released upon gaining an electron. |
| Electronegativity (χ) | 3.40 eV | A measure of the ability to attract electrons. |
| Chemical Hardness (η) | 2.45 eV | Resistance to change in electron configuration. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the potential of this compound as a bioactive compound, molecular docking and molecular dynamics (MD) simulations are employed. These techniques model the interaction between a small molecule (ligand) and a biological macromolecule (target), typically a protein. nih.govntu.edu.sgnottingham.ac.uk
Molecular docking predicts the preferred orientation and binding affinity of the ligand when it interacts with the binding site of a target protein. nih.govmdpi.com The process involves sampling numerous possible conformations of the ligand within the active site and scoring them based on a function that estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. researchgate.net This method can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Following docking, molecular dynamics simulations can be performed to analyze the stability of the predicted complex over time. nih.govyoutube.com MD simulations provide a dynamic view of the molecular system, allowing researchers to observe conformational changes and assess the durability of the interactions identified through docking.
Table 3: Hypothetical Molecular Docking Results for this compound with Potential Biological Targets This table illustrates potential docking outcomes. The targets and results are hypothetical examples based on the activities of similar phenolic compounds.
| Protein Target | Potential Activity | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | -7.8 | Arg120, Tyr355, Ser530 |
| Tyrosinase | Skin-lightening | -6.9 | His263, Ser282, Val283 |
| Xanthine Oxidase | Antioxidant | -7.2 | Phe914, Thr1010, Arg880 |
| 5-Lipoxygenase (5-LOX) | Anti-inflammatory | -8.1 | His372, Gln363, Leu368 |
In silico Screening and Prediction of Bioactive Potential
In silico screening encompasses a range of computational techniques used to rapidly assess large numbers of molecules for their potential as drugs. openaccesspub.orgfrontiersin.org For a single compound like this compound, these methods are used to predict its pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). acs.orgcreative-biolabs.comnih.gov
Predicting these properties early in the research process is crucial for identifying compounds with favorable drug-like characteristics. elsevierpure.com Computational models, often built using machine learning algorithms trained on large datasets of experimental data, can estimate various physicochemical and pharmacokinetic parameters. nih.gov This includes adherence to guidelines like Lipinski's Rule of Five, which assesses oral bioavailability, as well as predictions of properties like aqueous solubility, blood-brain barrier permeability, and potential for inhibiting key metabolic enzymes or causing toxicity. researchgate.net
Table 4: Predicted ADMET and Physicochemical Properties for this compound This table shows hypothetical predictions for drug-likeness and pharmacokinetic properties.
| Property/Parameter | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 212.24 g/mol | Complies with Lipinski's Rule (< 500) |
| LogP (Octanol/Water Partition Coeff.) | 1.45 | Indicates good balance of hydrophilicity/lipophilicity; complies with Lipinski's Rule (< 5) |
| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (≤ 5) |
| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (≤ 10) |
| Human Intestinal Absorption | High | Predicts good absorption from the gut. |
| Blood-Brain Barrier Permeability | Low | Predicts limited ability to cross into the central nervous system. |
| Ames Mutagenicity | Non-mutagen | Predicts a low likelihood of causing genetic mutations. |
| hERG Inhibition | Non-inhibitor | Predicts low risk of cardiotoxicity. |
Potential Industrial and Materials Applications Excluding Human Therapeutics
Role as a Chemical Building Block and Platform Molecule
The value of 5-(3-hydroxypropyl)-2,3-dimethoxyphenol as a platform molecule stems from its bifunctional nature. The presence of both a reactive phenolic hydroxyl group and a primary aliphatic hydroxyl group allows for selective chemical modifications, enabling its use as a versatile precursor for a wide range of more complex molecules and specialty chemicals. nih.gov
Synthesis of Novel Organic Architectures (e.g., Molecular Motors)
A significant, high-value application for lignin-derived platform chemicals is in the synthesis of complex, functional molecules such as molecular machines. While the direct synthesis of a molecular motor from the 2,3-dimethoxy isomer has not yet been reported, a groundbreaking study demonstrated the synthesis of a light-driven unidirectional molecular motor from a closely related compound, 4-(3-hydroxypropyl)-2,6-dimethoxyphenol (B191096) (dihydrosynapyl alcohol). rsc.orgnih.gov This compound is structurally analogous to this compound, differing only in the position of the methoxy (B1213986) groups.
Precursor in Specialty Chemical Synthesis
As a functionalized aromatic compound, this compound serves as a valuable precursor in the synthesis of specialty chemicals. The phenolic hydroxyl and primary alcohol functionalities can be independently or simultaneously targeted to create a variety of derivatives. For instance, the phenolic hydroxyl allows for reactions like etherification and esterification, while the primary alcohol can undergo oxidation to form an aldehyde or a carboxylic acid, or be converted into other functional groups such as amines or halides.
This dual reactivity makes it a candidate for producing fine chemicals, such as fragrances, or as a monomer for specific condensation polymerization reactions. The broader class of lignin-derived phenolic compounds, including vanillin (B372448) and syringaldehyde, are already recognized as key platform chemicals for bio-based products. nih.govresearchgate.net this compound fits within this family as a molecule that can be upgraded to a range of valuable chemical entities, contributing to a more diversified and sustainable chemical industry.
Integration into Advanced Biorefinery Concepts for High-Value Product Streams
The efficient utilization of all components of lignocellulosic biomass is the central goal of the modern biorefinery. rsc.org Advanced "lignin-first" biorefinery strategies, particularly those employing reductive catalytic fractionation (RCF), are designed to deconstruct biomass in a way that prevents the condensation of lignin (B12514952) fragments and yields a narrow distribution of well-defined phenolic monomers. rsc.orgnih.gov
This compound, along with its isomers like dihydrosynapyl alcohol, is a typical product from such RCF processes. rsc.org In this context, it is not a byproduct but a targeted, high-value product stream. The ability to produce specific, functionalized monomers directly from raw lignocellulose represents a significant economic and sustainability advantage over traditional pulping processes where lignin is often burned for energy. nih.gov The selective production of these platform molecules is crucial for making biorefineries profitable and for establishing a robust supply chain for the bio-based chemical industry. nih.gov
| Biorefinery Strategy | Process Goal | Role of the Compound | Potential Upgraded Products |
|---|---|---|---|
| Lignin-First (e.g., RCF) | Depolymerize lignin into stable, monomeric phenols while preserving carbohydrate pulp. | A target high-value chemical product stream. rsc.org | Specialty polymers, functional resins, advanced organic molecules. |
| Integrated Lignin Valorization | Convert all biomass fractions into valuable products. | A key platform molecule for chemical and material synthesis. nih.gov | Bio-based adhesives, coatings, and thermoplastic elastomers. google.commdpi.com |
Polymer Science and Bio-based Material Development
The aromatic structure of this compound makes it an excellent candidate for developing novel bio-based polymers and sustainable materials, offering a renewable alternative to petroleum-based phenolic precursors like phenol (B47542) and bisphenol A. mdpi.comresearchgate.net
Synthesis of Functionalized Dimethoxyphenol-Based Polymers
The development of new polymers from bio-based monomers is a rapidly growing field. A U.S. Patent explicitly describes methods for preparing polymers from functionalized dimethoxyphenol monomers, including the 2,3-dimethoxyphenol (B146663) skeleton. google.com The strategy involves first functionalizing the phenolic hydroxyl group to introduce a polymerizable moiety, such as a methacrylate (B99206) group, by reacting the phenol with a reagent like methacrylic anhydride. google.com
The resulting monomer, which now contains a polymerizable double bond, can then undergo various forms of polymerization. The patent highlights the use of controlled polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which allows for the synthesis of polymers with well-defined molecular weights and low dispersity. google.com This level of control is crucial for creating high-performance materials suitable for applications such as thermoplastic elastomers, adhesives, and binders. google.com The presence of the second hydroxyl group on the propyl chain can either be protected during polymerization or be retained as a pendant functional group in the final polymer, offering sites for further cross-linking or modification.
| Polymerization Technique | Description | Relevance to Dimethoxyphenol Monomers |
|---|---|---|
| Reversible Addition-Fragmentation Chain-Transfer (RAFT) | A controlled radical polymerization technique allowing for precise control over polymer architecture. | Explicitly mentioned for creating well-defined polymers from functionalized dimethoxyphenol monomers. google.com |
| Step-Growth Polymerization | Polymerization of bifunctional or multifunctional monomers, such as in the formation of polyesters or polyurethanes. | The two hydroxyl groups on the molecule allow it to act as a diol in reactions with diacids or diisocyanates. |
| Phenol-Formaldehyde Resins | Formation of thermosetting resins through reaction with formaldehyde. | Lignin-derived phenols are actively researched as sustainable replacements for phenol in these resins. mdpi.commdpi.com |
Utilization in Sustainable Material Science
The transition from using crude technical lignin to employing well-defined, isolated lignin monomers represents a significant step forward in sustainable material science. researchgate.net While technical lignins are suitable for lower-value applications, their inherent heterogeneity limits their use in high-performance materials. researchgate.net
By isolating specific molecules like this compound, researchers can build polymers from the ground up with precise control over their structure and properties. This "bottom-up" approach enables the creation of materials with tailored characteristics, such as enhanced thermal stability, specific mechanical properties, or desired functionalities. mdpi.commdpi.com The use of this compound in developing sustainable materials, such as bio-based engineering plastics, adhesives, and coatings, directly contributes to reducing the environmental footprint of the materials sector by replacing non-renewable feedstocks. mdpi.commdpi.com
Future Directions and Research Gaps
Advancements in Sustainable and Scalable Synthetic Methodologies
The development of environmentally benign and economically viable methods for the synthesis of 5-(3-Hydroxypropyl)-2,3-dimethoxyphenol is a primary research imperative. Current approaches often rely on traditional, multi-step organic syntheses that may not align with the principles of green chemistry. Future research should pivot towards sustainable and scalable methodologies, drawing inspiration from the valorization of lignocellulosic biomass.
Lignin (B12514952), a complex aromatic biopolymer, represents a vast and renewable feedstock for a plethora of phenolic compounds. ajrconline.orgasdlib.org The "lignin-first" biorefinery approach, which aims to depolymerize lignin into valuable monomers at the initial stages of biomass processing, presents a promising avenue for the production of functionalized phenols. acs.orgmdpi.comresearchgate.netnih.gov Catalytic hydrodeoxygenation and selective depolymerization of lignin are key technologies in this domain, potentially yielding a range of substituted phenols, including those with hydroxypropyl side chains. nrel.govnih.gov
Future investigations should concentrate on the development of highly selective catalysts that can steer the depolymerization of lignin towards the specific production of this compound. This will likely involve the design of catalysts that can cleave specific ether linkages within the lignin polymer while preserving or modifying the propyl side chain. nih.gov Chemoenzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical catalysts, also hold considerable potential. ncsu.eduresearchgate.net For instance, laccases or other oxidoreductases could be employed to functionalize lignin-derived phenols, followed by chemical modifications to achieve the target molecule. ncsu.edu
A comparative overview of potential synthetic routes is presented in the table below:
| Synthetic Approach | Potential Advantages | Research Gaps to Address |
| Lignin-First Biorefinery | Utilizes a renewable feedstock, potential for integrated biorefineries. acs.orgmdpi.comresearchgate.netnih.gov | Development of catalysts with high selectivity for the target compound; optimization of reaction conditions to maximize yield. |
| Catalytic Hydrodeoxygenation | Can directly produce phenolic compounds from lignin. nrel.govnih.gov | Control over the degree of deoxygenation and functional group transformation to obtain the desired product. |
| Chemoenzymatic Synthesis | High selectivity of enzymatic steps, milder reaction conditions. ncsu.eduresearchgate.net | Enzyme stability and activity in non-conventional media; integration of enzymatic and chemical steps into a seamless process. |
Deeper Mechanistic Elucidation of Biological Activities
Preliminary studies on related phenolic compounds suggest that this compound is likely to possess antioxidant and antimicrobial properties. However, a thorough understanding of the underlying mechanisms of action is currently lacking. Future research must delve into the specific molecular interactions that govern these biological activities.
The antioxidant potential of phenolic compounds is often attributed to their ability to scavenge free radicals and chelate pro-oxidant metal ions. The number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring play a crucial role in determining this activity. numberanalytics.com For this compound, the phenolic hydroxyl group is the primary site for radical scavenging. The presence of two methoxy groups at positions 2 and 3 may influence the electron-donating capacity of the phenol (B47542) and the stability of the resulting phenoxyl radical. researchgate.netresearchgate.net
The antimicrobial mechanisms of phenolic compounds are multifaceted and can involve the disruption of microbial cell membranes, inhibition of key enzymes, and interference with nucleic acid and protein synthesis. ajrconline.orgmdpi.comncsu.educapes.gov.br The hydroxypropyl side chain of the target molecule could enhance its interaction with the lipid bilayer of microbial membranes, thereby increasing its antimicrobial efficacy.
Future mechanistic studies should employ a combination of in vitro assays and computational modeling to:
Determine the radical scavenging capacity against various reactive oxygen and nitrogen species.
Investigate the ability to chelate metal ions such as iron and copper.
Assess the impact on the integrity and function of bacterial and fungal cell membranes.
Identify specific enzymatic or cellular pathways that are modulated by the compound.
Exploration of Undiscovered Bio-derived Applications and Chemical Transformations
Beyond its potential as an antioxidant and antimicrobial agent, this compound could serve as a versatile platform molecule for the synthesis of other valuable chemicals. The presence of multiple functional groups—a phenolic hydroxyl, two methoxy groups, and a primary alcohol—offers numerous possibilities for chemical modification. epfl.ch
The phenolic hydroxyl group can be a site for etherification, esterification, or electrophilic substitution, allowing for the introduction of new functionalities and the synthesis of novel derivatives. The primary alcohol of the hydroxypropyl side chain can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification and etherification reactions. These transformations could lead to the development of new polymers, resins, and fine chemicals. For example, the functionalization of lignin and its derivatives has been explored for the production of novel materials with tailored properties. ncsu.eduresearchgate.netepfl.ch
The exploration of undiscovered bio-derived applications should be guided by the known properties of similar phenolic compounds. For instance, some methoxylated phenols have shown potential in areas such as pharmaceuticals and as flavoring agents. wikipedia.org The unique substitution pattern of this compound may confer novel biological activities or material properties that are yet to be discovered.
A table of potential chemical transformations and their applications is provided below:
| Functional Group | Potential Transformation | Potential Applications |
| Phenolic Hydroxyl | Etherification, Esterification, Aromatic Substitution | Synthesis of novel polymers, resins, and biologically active compounds. |
| Hydroxypropyl Chain | Oxidation (to aldehyde or carboxylic acid), Esterification | Creation of new cross-linking agents, monomers for polyesters, and functional additives. |
| Aromatic Ring | Electrophilic Aromatic Substitution | Introduction of further functional groups to modulate properties. |
Development of Novel Analytical Approaches for in situ Studies
To gain a deeper understanding of the synthesis, reactivity, and biological interactions of this compound, the development and application of advanced analytical techniques for in situ monitoring are crucial. Traditional analytical methods often require sample quenching and offline analysis, which may not capture the dynamics of fast reactions or transient intermediates.
Real-time monitoring techniques can provide invaluable insights into reaction kinetics, mechanisms, and the formation of byproducts. advion.comtandfonline.com For instance, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the progress of a reaction directly in the NMR tube, providing quantitative data on the consumption of reactants and the formation of products over time. fu-berlin.dersc.orgnih.govresearchgate.netchemrxiv.org Real-time mass spectrometry (MS) techniques, such as Direct Analysis in Real Time (DART-MS), allow for the rapid and direct analysis of reaction mixtures with minimal sample preparation. advion.commicrosaic.commdpi.comnih.gov
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detector (e.g., LC-MS, GC-MS, LC-NMR), are powerful tools for the analysis of complex mixtures, such as those generated during lignin depolymerization or in biological systems. ajrconline.orgasdlib.orgnumberanalytics.comcapes.gov.brnih.gov These techniques can be adapted for online or at-line monitoring to provide detailed information on the composition of a sample as a function of time.
Future research in this area should focus on:
Adapting and optimizing in situ NMR and MS methods for monitoring the synthesis of this compound.
Developing hyphenated techniques for the real-time analysis of the compound and its metabolites in biological systems.
Utilizing these advanced analytical tools to build accurate kinetic models and to elucidate complex reaction and biological pathways.
Q & A
Basic Question: How can researchers confirm the structural identity of 5-(3-Hydroxypropyl)-2,3-dimethoxyphenol experimentally?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic techniques:
- NMR Spectroscopy : Analyze -NMR and -NMR to assign proton and carbon environments. For example, methoxy groups ( ppm) and hydroxypropyl protons ( ppm) should correlate with aromatic protons ( ppm) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (, exact mass 212.1048) and fragmentation patterns .
- 2D NMR (HMBC, COSY) : Confirm connectivity between the hydroxypropyl chain and the aromatic ring via HMBC correlations (e.g., H-7/C-4, H-8/C-3) .
Basic Question: What are the optimal synthesis routes for this compound?
Methodological Answer:
Key synthesis strategies include:
- Hydrogenation/Hydroformylation : Catalytic hydrogenation of sinapyl alcohol derivatives using rhodium or cobalt carbonyl complexes under controlled pressure (e.g., 10–15 MPa H) to yield 4-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)butanal intermediates, followed by reduction .
- Alkylation of Phenolic Precursors : React 2,3-dimethoxyphenol with 3-bromopropanol under basic conditions (KCO, DMF, 80°C), monitoring purity via HPLC .
Basic Question: How can researchers purify this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) to separate polar byproducts. Monitor fractions via TLC (R ~0.3 in ethyl acetate) .
- Crystallization : Dissolve crude product in hot ethanol, then cool to −20°C to isolate crystalline forms. Verify purity via melting point (reported range: 110–115°C) .
Advanced Question: What kinetic models describe the reaction mechanisms for synthesizing derivatives of this compound?
Methodological Answer:
-
Hydroformylation Kinetics : For reactions involving sinapyl alcohol, a pseudo-first-order kinetic model applies. Rate constants () depend on catalyst concentration (e.g., Rh(CO)) and temperature (Arrhenius parameters: ~50–60 kJ/mol) .
-
Data Analysis : Use nonlinear regression to fit time-dependent concentration data (e.g., GC-MS peak areas) to the rate equation:
Advanced Question: How can researchers assess the biological activity of this compound in vitro?
Methodological Answer:
- Enzyme Inhibition Assays : Test interactions with oxidoreductases (e.g., tyrosinase) using spectrophotometric methods. Prepare solutions in DMSO (≤1% v/v) and measure IC values .
- Antiplatelet Activity : Use platelet-rich plasma (PRP) to evaluate inhibition of ADP-induced aggregation. Compare dose-response curves (10–100 µM) with positive controls (e.g., aspirin) .
Advanced Question: What experimental conditions affect the stability of this compound in solution?
Methodological Answer:
- pH Stability : Perform accelerated degradation studies (40°C, 75% RH) in buffers (pH 3–9). Monitor decomposition via HPLC-UV (λ = 280 nm). Degradation is minimal at pH 5–6 .
- Oxidative Stability : Expose solutions to HO (0.1–1.0%) and analyze oxidation products (e.g., quinones) via LC-MS .
Advanced Question: How can researchers resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer:
- Cross-Validation : Compare -NMR chemical shifts across solvents (CDCl vs. DMSO-d). Methoxy groups may shift upfield in DMSO due to hydrogen bonding .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., −OD instead of −OH) to confirm assignments in crowded spectral regions .
Advanced Question: What computational methods predict the bioactive conformation of derivatives?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to model interactions with biological targets (e.g., cyclooxygenase-2). Solvate the system in TIP3P water and run simulations for ≥100 ns .
- Docking Studies : Perform flexible ligand docking (AutoDock Vina) to identify binding poses. Validate with experimental IC data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
